Thermodynamic Stability: 1,2,3-Trimethoxybenzene Exhibits a 14.6 kJ/mol Higher Standard Molar Enthalpy of Formation than 1,2,4-Trimethoxybenzene
The gas-phase standard molar enthalpy of formation (ΔfHom(g)exp) of 1,2,3-trimethoxybenzene is −346.0 ± 2.0 kJ mol−1, which is significantly higher (less negative) than that of its 1,2,4-isomer (−360.6 ± 2.3 kJ mol−1) [1]. This 14.6 kJ mol−1 difference indicates that the 1,2,3-substitution pattern is thermodynamically less stable than the 1,2,4-arrangement.
| Evidence Dimension | Gas-phase standard molar enthalpy of formation (ΔfHom(g)exp) |
|---|---|
| Target Compound Data | −346.0 ± 2.0 kJ mol−1 |
| Comparator Or Baseline | 1,2,4-Trimethoxybenzene: −360.6 ± 2.3 kJ mol−1 |
| Quantified Difference | 14.6 kJ mol−1 higher (less negative) |
| Conditions | T = 298.15 K, p° = 0.1 MPa, experimental determination via combustion calorimetry |
Why This Matters
Thermodynamic instability can correlate with enhanced reactivity in certain transformations; researchers targeting reactions that benefit from a higher-energy starting material should select 1,2,3-trimethoxybenzene over the 1,2,4-isomer.
- [1] Verevkin SP, Zaitsau DH, Emel'yanenko VN, et al. Thermochemistry of methoxybenzenes: experimental and theoretical study of standard molar enthalpies of formation. Structural Chemistry. 2021;32:2433-2444. DOI:10.1007/s11224-021-01811-w View Source
